Cas no 7461-11-2 (2-chloroquinolin-8-amine)

2-Chloroquinolin-8-amine is a heterocyclic organic compound featuring a quinoline backbone substituted with a chlorine atom at the 2-position and an amino group at the 8-position. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich aromatic system and functional group versatility enable diverse transformations, including cross-coupling and nucleophilic substitution reactions. The compound is particularly useful in the development of bioactive molecules, such as antimicrobial and anticancer agents, due to its ability to serve as a scaffold for further derivatization. High purity grades ensure consistent performance in research and industrial applications.
2-chloroquinolin-8-amine structure
2-chloroquinolin-8-amine structure
Product Name:2-chloroquinolin-8-amine
CAS No:7461-11-2
MF:C9H7ClN2
MW:178.618280649185
MDL:MFCD15147049
CID:575738
PubChem ID:346519
Update Time:2025-05-27

2-chloroquinolin-8-amine Chemical and Physical Properties

Names and Identifiers

    • 8-Quinolinamine,2-chloro-
    • 2-Chloroquinolin-8-amine
    • 2-Chlor-[8]chinolylamin
    • 2-chloro-[8]quinolylamine
    • 2-chloro-8-aminoquinoline
    • 8-amino-2-chloroquinoline
    • AC1L856D
    • AC1Q51C9
    • KB-230252
    • NSC404775
    • SCHEMBL1011988
    • MFCD15147049
    • 7461-11-2
    • F2197-0008
    • AKOS015957612
    • DTXSID80323744
    • IFHMCZLKPVRCEK-UHFFFAOYSA-N
    • NSC-404775
    • EN300-235059
    • SB68570
    • DB-228035
    • 2-chloroquinolin-8-amine
    • MDL: MFCD15147049
    • Inchi: 1S/C9H7ClN2/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h1-5H,11H2
    • InChI Key: IFHMCZLKPVRCEK-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C2C=CC=C(C2=N1)N

Computed Properties

  • Exact Mass: 178.02991
  • Monoisotopic Mass: 178.0297759g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 346.1±27.0 °C at 760 mmHg
  • Flash Point: 163.1±23.7 °C
  • PSA: 38.91
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

2-chloroquinolin-8-amine Security Information

2-chloroquinolin-8-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C198731-100mg
2-Chloroquinolin-8-amine
7461-11-2
100mg
$ 95.00 2022-04-01
TRC
C198731-500mg
2-Chloroquinolin-8-amine
7461-11-2
500mg
$ 320.00 2022-04-01
TRC
C198731-1g
2-Chloroquinolin-8-amine
7461-11-2
1g
$ 475.00 2022-04-01
Alichem
A189007260-250mg
2-Chloroquinolin-8-amine
7461-11-2 95%
250mg
$462.16 2023-09-01
Alichem
A189007260-1g
2-Chloroquinolin-8-amine
7461-11-2 95%
1g
$1123.60 2023-09-01
Chemenu
CM145923-1g
2-chloroquinolin-8-amine
7461-11-2 95%
1g
$396 2021-08-05
abcr
AB542550-250 mg
2-Chloroquinolin-8-amine; .
7461-11-2
250MG
€811.40 2022-07-28
Chemenu
CM145923-1g
2-chloroquinolin-8-amine
7461-11-2 95%
1g
$*** 2023-05-29
eNovation Chemicals LLC
Y1217593-1g
2-Chloroquinolin-8-amine
7461-11-2 95%
1g
$780 2024-06-03
Enamine
EN300-235059-0.05g
2-chloroquinolin-8-amine
7461-11-2 95%
0.05g
$122.0 2024-06-19

2-chloroquinolin-8-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:7461-11-2)2-chloroquinolin-8-amine
Order Number:A941929
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:40
Price ($):975.0
Email:sales@amadischem.com

2-chloroquinolin-8-amine Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:7461-11-2)2-chloroquinolin-8-amine
A941929
Purity:99%
Quantity:1g
Price ($):975.0
Email